molecular formula C11H13BrFNO2 B8156696 3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide

3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide

Cat. No.: B8156696
M. Wt: 290.13 g/mol
InChI Key: LOFRDDCBLYRNJV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, isopropyl, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a benzene derivative, followed by the introduction of the isopropyl and methoxy groups. The final step involves the formation of the benzamide structure through an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzamide structure allows for coupling reactions with other aromatic compounds to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or alkyl groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-N-isopropylbenzamide
  • 3-Bromo-5-fluoro-N-isopropylbenzamide
  • 4-Methoxy-N-isopropylbenzamide

Uniqueness

3-Bromo-5-fluoro-N-isopropyl-4-methoxybenzamide is unique due to the specific combination of bromine, fluorine, isopropyl, and methoxy groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-6(2)14-11(15)7-4-8(12)10(16-3)9(13)5-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFRDDCBLYRNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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